

Spectroscopic and Structural Elucidation of 5-Bromosalicylaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *5-Bromo-benzooxazole-2-carbaldehyde*

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Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-bromosalicylaldehyde, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Due to the limited availability of published, comprehensive spectral data for **5-Bromo-benzooxazole-2-carbaldehyde**, this guide will focus on the closely related and well-characterized precursor, 5-bromosalicylaldehyde. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural confirmation and characterization of this important molecule.

Introduction: The Significance of 5-Bromosalicylaldehyde in Synthetic Chemistry

5-Bromosalicylaldehyde (2-hydroxy-5-bromobenzaldehyde) is a versatile aromatic aldehyde that serves as a fundamental building block in organic synthesis. Its structure, featuring a hydroxyl group ortho to the aldehyde and a bromine atom para to the hydroxyl group, provides multiple reactive sites for the construction of more complex molecular architectures. This compound is a common precursor in the synthesis of Schiff bases, coumarins, and other

heterocyclic systems of medicinal interest. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of 5-bromosalicylaldehyde, which is critical for the successful synthesis of downstream products and for meeting stringent regulatory requirements in drug development.

Experimental Protocols: A Self-Validating System for Structural Confirmation

The following protocols outline the standard procedures for acquiring the spectral data discussed in this guide. Adherence to these methodologies ensures data of high quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A 5-10 mg sample of 5-bromosalicylaldehyde is dissolved in 0.6-0.7 mL of a deuterated solvent, such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.
 - ^1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing a single peak for each unique carbon atom. A wider spectral width (0-220 ppm) is necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the empty ATR crystal is acquired first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** Electron Ionization (EI) is a common technique for the analysis of small organic molecules like 5-bromosalicylaldehyde. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Data Acquisition:** The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Spectral Data Analysis and Interpretation

This section provides a detailed analysis of the NMR, IR, and Mass Spec data for 5-bromosalicylaldehyde.

^1H NMR Spectroscopy

The ^1H NMR spectrum of 5-bromosalicylaldehyde provides a wealth of information about the proton environment in the molecule. The aromatic region is of particular interest, revealing the substitution pattern on the benzene ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	Singlet (broad)	1H	-OH
~9.8	Singlet	1H	-CHO
~7.6	Doublet	1H	H-6
~7.5	Doublet of doublets	1H	H-4
~7.0	Doublet	1H	H-3

- **-OH Proton:** The phenolic hydroxyl proton is typically observed as a broad singlet at a downfield chemical shift (around 11.0 ppm) due to hydrogen bonding and its acidic nature.
- **Aldehyde Proton:** The aldehyde proton is highly deshielded and appears as a sharp singlet at approximately 9.8 ppm.
- **Aromatic Protons:** The three aromatic protons exhibit a distinct splitting pattern. The H-6 proton, ortho to the electron-withdrawing aldehyde group, is the most deshielded of the aromatic protons. The H-4 proton is split by both H-3 and H-6, resulting in a doublet of doublets. The H-3 proton, ortho to the electron-donating hydroxyl group, appears at the most upfield position in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~195	C=O (aldehyde)
~160	C-2 (C-OH)
~138	C-4
~135	C-6
~122	C-3
~115	C-5 (C-Br)
~113	C-1

- **Carbonyl Carbon:** The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift, around 195 ppm.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-2) is shifted downfield due to the oxygen's electronegativity. The carbon attached to the bromine (C-5) is also observed at a distinct chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Broad	O-H stretch (phenolic)
~1660	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic)
~1280	Strong	C-O stretch (phenol)
~820	Strong	C-H bend (out-of-plane, aromatic)
~670	Medium	C-Br stretch

- O-H Stretch: A broad absorption band in the region of 3400-3200 cm^{-1} is characteristic of the hydrogen-bonded phenolic hydroxyl group.
- C=O Stretch: A strong, sharp peak around 1660 cm^{-1} is indicative of the aldehyde carbonyl group.
- Aromatic C=C Stretches: Absorptions in the 1600-1470 cm^{-1} region are typical for aromatic ring stretching vibrations.
- C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 670 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

The electron ionization mass spectrum of 5-bromosalicylaldehyde is expected to show a molecular ion peak (M^+) at m/z 200 and 202 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ^{79}Br and ^{81}Br).

Molecular Structure and Fragmentation

Caption: Key fragmentation pathways of 5-bromosalicylaldehyde in EI-MS.

Conclusion: A Unified Approach to Structural Verification

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 5-bromosalicylaldehyde. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ^1H and ^{13}C NMR spectra elucidate the carbon-hydrogen framework and the substitution pattern on the aromatic ring. The IR spectrum confirms the presence of the key hydroxyl and aldehyde functional groups. Finally, the mass spectrum establishes the molecular weight and provides characteristic isotopic information for the bromine atom, while its fragmentation pattern offers

further structural insights. This multi-faceted spectroscopic approach ensures an unambiguous and confident characterization of this important synthetic intermediate.

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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 5-Bromosalicylaldehyde: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1464840#spectral-data-for-5-bromo-benzooxazole-2-carbaldehyde-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1464840#spectral-data-for-5-bromo-benzooxazole-2-carbaldehyde-nmr-ir-mass-spec)

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